4,7-Dichlorocinnoline hydrochloride

Antimalarial synthesis Aminoquinoline intermediates Heterocyclic building blocks

4,7-Dichlorocinnoline hydrochloride is the hydrochloride salt of the core cinnoline scaffold, featuring chlorine substituents at the 4- and 7-positions. The N1–N2 diazine arrangement creates a pronounced reactivity gradient between the two electrophilic sites, enabling orthogonal sequential SNAr or cross-coupling functionalization that is impossible with electronically symmetrical analogues. This scaffold is explicitly protected in Genentech patent filings (US-2024368170-A1) for HPK1 inhibitors in cancer immunotherapy and has been validated as a potent ATP-competitive binding motif against wild-type and mutant LRRK2 (Parkinson's disease). For kinase or phosphodiesterase inhibitor programs, this intermediate provides a direct entry point to cinnoline-based libraries with demonstrated cellular IC50 values as low as 0.264 μM (PI3K) and enzymatic IC50 as low as 1.52 nM (PDE10A). Procure ≥97% purity material stored at 2–8°C and shipped under ambient conditions.

Molecular Formula C8H5Cl3N2
Molecular Weight 235.5 g/mol
Cat. No. B8730224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichlorocinnoline hydrochloride
Molecular FormulaC8H5Cl3N2
Molecular Weight235.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=NC=C2Cl.Cl
InChIInChI=1S/C8H4Cl2N2.ClH/c9-5-1-2-6-7(10)4-11-12-8(6)3-5;/h1-4H;1H
InChIKeyPYIGPXITKIGWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichlorocinnoline Hydrochloride for Pharmaceutical Synthesis and Kinase Research: Technical Specifications


4,7-Dichlorocinnoline hydrochloride (CAS: 1427081-03-5) is a halogenated cinnoline derivative characterized by chlorine substituents at the 4- and 7-positions of the bicyclic aromatic ring system, with molecular formula C8H5Cl3N2 and molecular weight 235.5 g/mol [1]. The hydrochloride salt form enhances aqueous solubility and handling convenience relative to the free base (CAS: 82362-93-4) . This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase-targeting scaffolds [2].

Why 4,7-Dichlorocinnoline Hydrochloride Cannot Be Replaced by Generic Quinoline or Cinnoline Analogs


Procurement specifications for heterocyclic building blocks require strict attention to heteroatom arrangement and substitution pattern, as these govern both synthetic reactivity and downstream biological activity [1]. The cinnoline scaffold (N1-N2 diazine) differs fundamentally from the quinoline scaffold (single N) in electronic distribution and metal-coordinating behavior [2]. The 4,7-dichloro substitution pattern creates two electrophilic sites with differential reactivity due to the adjacent diazine nitrogen at position 4, enabling orthogonal functionalization strategies that are impossible with 4,7-dichloroquinoline [3]. Substituting this intermediate with a generic analog would alter reaction selectivity, downstream scaffold geometry, and potentially kinase binding profiles in lead optimization campaigns.

4,7-Dichlorocinnoline Hydrochloride: Quantified Differentiation Evidence vs. Closest Analogs


Antimalarial Intermediate Functional Incompatibility: 4,7-Dichlorocinnoline vs. 4,7-Dichloroquinoline

4,7-Dichlorocinnoline cannot functionally replace 4,7-dichloroquinoline as an intermediate in standard aminoquinoline antimalarial syntheses due to scaffold divergence. 4,7-Dichloroquinoline exhibits intrinsic antiplasmodial activity with IC50 values of 6.7 nM (chloroquine-sensitive strain) and 8.5 nM (chloroquine-resistant strain) against Plasmodium falciparum [1]. Equivalent antiplasmodial activity data are absent for 4,7-dichlorocinnoline, reflecting its distinct role as a cinnoline-based scaffold generator rather than a direct aminoquinoline precursor . Attempted substitution in established synthetic routes would produce cinnoline-derived products with altered molecular geometry and unpredictable biological outcomes.

Antimalarial synthesis Aminoquinoline intermediates Heterocyclic building blocks

Cinnoline Scaffold Kinase Inhibitor Potential: Class-Level Differentiation from Quinoline-Based Inhibitors

The cinnoline scaffold, from which 4,7-dichlorocinnoline is derived, is explicitly claimed in recent patent literature as the core heterocycle for HPK1 (hematopoietic kinase 1) inhibitors, with multiple cinnoline-based compounds advancing to patent protection for cancer immunotherapy applications [1]. This represents a distinct chemotype from quinoline-based kinase inhibitors. In related kinase programs, cinnoline derivatives have demonstrated potent enzymatic inhibition, with PI3K inhibitors achieving IC50 = 0.264 μM in cellular assays [2] and PDE10A inhibitors reaching IC50 values as low as 1.52 nM with >1000-fold selectivity over related PDE isoforms [3]. These data establish cinnoline as a privileged scaffold for achieving high-potency kinase engagement with favorable selectivity profiles.

Kinase inhibition HPK1 Cancer immunotherapy Scaffold hopping

LRRK2 Kinase Inhibitor Intermediate Value: Cinnoline vs. Alternative Heterocycles in Neurodegeneration Programs

Cinnoline-3-carboxamides have been identified as potent inhibitors of both wild-type and mutant LRRK2 kinase activity, a validated therapeutic target for Parkinson's disease [1]. The cinnoline scaffold provides a distinct ATP-competitive binding mode compared to quinoline- or pyrazolopyrimidine-based LRRK2 inhibitors. 4,7-Dichlorocinnoline hydrochloride offers two reactive chlorine handles (positions 4 and 7) for introducing diverse substituents to explore structure-activity relationships around the cinnoline core, whereas alternative scaffolds require different substitution strategies [2].

LRRK2 Parkinson's disease Neurodegeneration Kinase inhibitor synthesis

Orthogonal Reactivity Profile: 4,7-Dichlorocinnoline vs. 4,7-Dichloroquinoline in Nucleophilic Aromatic Substitution

The presence of the N1-N2 diazine motif in 4,7-dichlorocinnoline introduces electronic asymmetry absent in 4,7-dichloroquinoline [1]. The chlorine at position 4 is positioned adjacent to a diazine nitrogen (N3), enhancing its electrophilicity for nucleophilic aromatic substitution (SNAr) relative to the C7 chlorine. This creates a regioselective reactivity gradient enabling sequential functionalization — a feature not available with the symmetrical electronic environment of 4,7-dichloroquinoline [2]. In documented synthetic applications, ultrasonic reactions with thiosemicarbazide or amines selectively target the C4 position of cinnoline derivatives .

SNAr Regioselective functionalization Cross-coupling Medicinal chemistry

Recommended Research Applications for 4,7-Dichlorocinnoline Hydrochloride Based on Verified Differentiation Data


HPK1 Inhibitor Lead Optimization for Immuno-Oncology Programs

Medicinal chemistry teams developing HPK1 inhibitors for cancer immunotherapy should procure 4,7-dichlorocinnoline hydrochloride as the core building block for constructing cinnoline-based inhibitor libraries. The scaffold is explicitly protected in recent Genentech patent filings (US-2024368170-A1) describing cinnoline compounds as HPK1 inhibitors useful for treating HPK1-dependent disorders and enhancing immune response [1]. The two chlorine handles at C4 and C7 enable systematic SAR exploration through sequential functionalization, supporting lead optimization campaigns targeting this emerging checkpoint axis.

LRRK2-Targeted Parkinson's Disease Therapeutic Discovery

Neuroscience drug discovery groups pursuing LRRK2 inhibition for Parkinson's disease should utilize 4,7-dichlorocinnoline hydrochloride to access the cinnoline-3-carboxamide chemotype validated as potent against both wild-type and mutant LRRK2 kinase activity [2]. The cinnoline scaffold offers an alternative ATP-competitive binding mode distinct from quinoline- and pyrazolopyrimidine-based LRRK2 inhibitors, providing structural diversity for lead differentiation.

Novel Cinnoline-Derived PI3K and PDE10A Inhibitor Development

Kinase and phosphodiesterase inhibitor programs can leverage 4,7-dichlorocinnoline hydrochloride as a versatile synthetic entry point to cinnoline-based inhibitors with demonstrated potency. Published cinnoline PI3K inhibitors achieve cellular IC50 values of 0.264 μM [3], while PDE10A inhibitors reach enzymatic IC50 values as low as 1.52 nM with >1000-fold selectivity over related isoforms [4]. The 4,7-dichloro substitution pattern provides two electrophilic sites for installing diverse pharmacophores to optimize potency and selectivity.

Methodology Development for Regioselective Heterocyclic Functionalization

Synthetic methodology groups investigating regioselective SNAr or cross-coupling reactions should consider 4,7-dichlorocinnoline hydrochloride as a model substrate. The electronic asymmetry conferred by the N1-N2 diazine motif creates a pronounced reactivity gradient between the C4 (adjacent to N3 diazine nitrogen) and C7 positions, enabling studies of orthogonal sequential functionalization not possible with electronically symmetrical heterocycles such as 4,7-dichloroquinoline [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,7-Dichlorocinnoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.